REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9]([F:16])([F:15])[C:10]([O:12]CC)=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[OH-].[Li+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([C:9]([F:16])([F:15])[C:10]([OH:12])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 3 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated via rotary evaporation
|
Type
|
ADDITION
|
Details
|
a small amount of I N NaOH was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The acid was extracted thrice with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |